molecular formula C24H28N4O3S2 B3298715 4,5-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole CAS No. 898351-25-2

4,5-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole

Cat. No.: B3298715
CAS No.: 898351-25-2
M. Wt: 484.6 g/mol
InChI Key: HNOAUFGQAVKZTL-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a benzothiazole derivative featuring a dimethyl-substituted aromatic core, a piperazine linker, and a 4-(pyrrolidine-1-sulfonyl)benzoyl moiety. Benzothiazoles are recognized for their diverse pharmacological activities, including antitumor, antimicrobial, and multidrug resistance (MDR) modulation . The piperazine-sulfonyl benzoyl side chain suggests targeting of enzymes or transporters requiring sulfonamide or hydrogen-bonding interactions, such as MDR-associated protein 1 (MDR1) .

Properties

IUPAC Name

[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S2/c1-17-5-10-21-22(18(17)2)25-24(32-21)27-15-13-26(14-16-27)23(29)19-6-8-20(9-7-19)33(30,31)28-11-3-4-12-28/h5-10H,3-4,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOAUFGQAVKZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole typically involves multiple steps, including the formation of the benzothiazole core and subsequent functionalization.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and protecting groups can also play a crucial role in the efficient synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

4,5-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparison of Key Compounds

Compound Name / Structure Core Structure Substituents/Modifications Biological Activity (IC50/Ki) Key Findings
Target Compound: 4,5-Dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole Benzothiazole 4,5-Dimethyl; Piperazine-linked 4-(pyrrolidine-1-sulfonyl)benzoyl Not reported Hypothesized MDR1 inhibition due to sulfonamide moiety and piperazine linker
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole () Benzothiazole 6-Methyl; Pyrazoline with 4-methoxyphenyl and phenyl groups Antitumor, antidepressant Crystal structure resolved; pyrazoline contributes to CNS activity
4,5-Dimethyl-2-[4-(6,7,8,9-tetrahydropyrimido[4,5-b]indolizin-10-yl)piperazin-1-yl]-1,3-thiazole () Thiazole 4,5-Dimethyl; Piperazine-linked tetrahydropyrimidoindolizin MDR1 inhibition (IC50: 250–533 nM) Moderate potency; indolizin moiety may limit solubility
Key Structural and Functional Differences

Core Heterocycle: The target compound uses a benzothiazole core, which is more aromatic and planar compared to the pyrazoline-benzothiazole hybrid in . This planar structure may enhance intercalation or binding to hydrophobic enzyme pockets .

Substituent Effects :

  • The pyrrolidine sulfonyl group in the target compound introduces a sulfonamide motif, a common feature in MDR1 inhibitors (e.g., verapamil analogues). This group may enhance hydrogen bonding with MDR1’s transmembrane domains compared to the methoxyphenyl group in ’s compound .
  • The piperazine linker in the target compound and ’s thiazole derivative provides conformational flexibility, critical for accommodating diverse binding pockets. However, the tetrahydropyrimidoindolizin group in ’s compound adds steric bulk, possibly explaining its lower potency (IC50 >250 nM) .

Biological Activity: The pyrazoline-benzothiazole in exhibits CNS-related activities (antidepressant, antitumor), likely due to the pyrazoline’s ability to modulate monoamine oxidase or serotonin receptors . The target compound’s structural features align more closely with MDR1 inhibitors, as seen in . Its dimethyl groups may improve blood-brain barrier penetration compared to the methoxyphenyl group in ’s compound .

Biological Activity

The compound 4,5-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C_{24}H_{30}N_{4}O_{2}S
  • Molecular Weight : 466.7 g/mol
  • LogP : 3.7
  • Hydrogen Bond Donors : 0
  • Hydrogen Bond Acceptors : 4

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. In particular, compounds similar to the target structure have shown cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that thiazole-based compounds can induce apoptosis in cancer cells through the modulation of Bcl-2 protein interactions and other apoptotic pathways . The structure-activity relationship (SAR) analyses suggest that the presence of specific substituents on the phenyl ring enhances cytotoxicity .

Antimicrobial Activity

Compounds with a benzothiazole moiety have also been evaluated for their antimicrobial properties. Several studies have reported potent antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives of benzothiazole have been shown to possess minimal inhibitory concentrations (MICs) comparable to standard antibiotics . The presence of electron-donating groups on the aromatic rings is crucial for enhancing antimicrobial efficacy .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. In vitro studies indicate that related compounds exhibit significant inhibition of these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease and urolithiasis . The IC50 values for these activities have been reported in the low micromolar range, indicating strong inhibitory effects .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of thiazole derivatives, a compound structurally similar to our target showed IC50 values less than those of doxorubicin against A431 and Jurkat cell lines. Molecular dynamics simulations indicated that this compound interacts with Bcl-2 primarily through hydrophobic contacts, which is essential for its apoptotic activity .

Case Study 2: Antimicrobial Potential

Another investigation focused on the synthesis of novel thiazole derivatives demonstrated their effectiveness against Staphylococcus epidermidis and Escherichia coli. The synthesized compounds exhibited MIC values significantly lower than those of conventional antibiotics, indicating their potential as new therapeutic agents .

Summary Table of Biological Activities

Activity TypeAssay TypeIC50 Values (µM)Reference
AnticancerA431 Cell Line<10
AntibacterialS. epidermidis15
Enzyme InhibitionAChE2.14
Urease0.63

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
4,5-dimethyl-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole

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